2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzamide core, a trichloromethyl group, and a chloropyridinyl carbamothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide typically involves a multi-step process. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride.
Introduction of the Trichloromethyl Group: The next step involves the reaction of 2-methylbenzoyl chloride with trichloroacetonitrile in the presence of a base such as triethylamine to form the trichloromethyl intermediate.
Formation of the Carbamothioyl Moiety: The final step involves the reaction of the trichloromethyl intermediate with 5-chloropyridin-2-yl isothiocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles such as amines or thiols can replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biochemical pathways. The trichloromethyl group and carbamothioyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydro-3-thienyl)carbamothioyl]amino}ethyl)propanamide
- 2-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide
- 2-methyl-N-(2,2,2-trichloro-1-{[(4-morpholinyl)ethyl]benzamide
Uniqueness
2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide is unique due to the presence of the 5-chloropyridin-2-yl carbamothioyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.
Properties
Molecular Formula |
C16H14Cl4N4OS |
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Molecular Weight |
452.2 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(5-chloropyridin-2-yl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl4N4OS/c1-9-4-2-3-5-11(9)13(25)23-14(16(18,19)20)24-15(26)22-12-7-6-10(17)8-21-12/h2-8,14H,1H3,(H,23,25)(H2,21,22,24,26) |
InChI Key |
FDLADPRBNUBLGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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